Corrosion Inhibition Efficacy: 1,4-Piperazinediethylamine-Grafted Graphene Oxide Exceeds 90% at 4 ppm
Graphene oxide grafted with 1,4-piperazinediethylamine (designated PD-GO) demonstrated an inhibition efficacy exceeding 90% at an inhibitor concentration as low as 4 ppm against X60 carbon steel corrosion in deoxygenated 3.5 wt% NaCl solution saturated with CO₂ under both static and hydrodynamic flow conditions [1]. The presence of the PD-GO inhibitor improved the carbon steel's ability to resist charge transfer, as characterized by electrochemical impedance spectroscopy and potentiodynamic polarization measurements [1]. This performance represents a quantifiable benchmark for functionalized corrosion inhibitors; linear polyamines such as triethylenetetramine (TETA) or tetraethylenepentamine (TEPA), when grafted to graphene oxide, may exhibit different inhibition efficiencies due to variations in amine density and spatial presentation at the graphene oxide surface.
| Evidence Dimension | Corrosion inhibition efficiency |
|---|---|
| Target Compound Data | >90% inhibition efficacy at 4 ppm concentration |
| Comparator Or Baseline | Linear polyamine-functionalized GO (TETA-GO or TEPA-GO): no direct comparative data available in source |
| Quantified Difference | Not calculable (class inference only) |
| Conditions | X60 carbon steel; deoxygenated 3.5 wt% NaCl solution saturated with CO₂; static and hydrodynamic flow systems; electrochemical characterization |
Why This Matters
Demonstrates that 1,4-Piperazinediethylamine-functionalized GO achieves high-performance corrosion protection at ultra-low dosing (4 ppm), a critical procurement consideration for cost-sensitive oilfield and industrial cooling applications where inhibitor consumption directly impacts operational expenditure.
- [1] Haruna K, Saleh TA, Sorour AA. Graphene oxide grafted with 1,4-piperazinediethylamine for the effective inhibition of the corrosion of X60 carbon steel in CO₂-saturated NaCl environment. Emergent Materials, 2024, 7(4): 1873-1889. View Source
